N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide
Vue d'ensemble
Description
N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide, commonly known as AMG-837, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as peroxisome proliferator-activated receptor (PPAR) agonists, which have been shown to regulate glucose and lipid metabolism in the body. In
Mécanisme D'action
AMG-837 is a selective N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ agonist, which means that it binds specifically to the N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ receptor and activates its downstream signaling pathways. N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ is a transcription factor that regulates the expression of genes involved in glucose and lipid metabolism, as well as inflammation and atherosclerosis. By activating N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ, AMG-837 increases insulin sensitivity, reduces hepatic glucose production, and promotes lipid uptake and storage in adipose tissue. It also has anti-inflammatory effects by reducing the expression of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects
AMG-837 has several biochemical and physiological effects that make it a promising therapeutic agent for T2DM. It has been shown to reduce fasting plasma glucose levels, improve insulin sensitivity, and decrease hemoglobin A1c levels in animal models of T2DM. In clinical trials, it has been shown to reduce fasting plasma glucose levels and improve glycemic control in patients with T2DM. It also has beneficial effects on lipid metabolism, reducing triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. In addition, AMG-837 has anti-inflammatory and anti-atherosclerotic effects, which may make it useful in the treatment of cardiovascular disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using AMG-837 in lab experiments is its specificity for the N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ receptor. This allows researchers to study the effects of N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamideγ activation on glucose and lipid metabolism, as well as inflammation and atherosclerosis, without the confounding effects of non-specific N~2~-(3-acetylphenyl)-N~1~-(3-methylbutyl)-N~2~-(methylsulfonyl)glycinamide agonists. However, one limitation of using AMG-837 is its relatively low solubility in water, which may make it difficult to administer in certain experimental settings. In addition, the cost of AMG-837 may be prohibitive for some research groups.
Orientations Futures
There are several future directions for research on AMG-837. One area of interest is its potential use in combination with other antidiabetic drugs, such as metformin or insulin, to improve glycemic control in patients with T2DM. Another area of interest is its potential use in the treatment of non-alcoholic fatty liver disease (NAFLD), which is a common complication of T2DM. AMG-837 has been shown to reduce hepatic steatosis and inflammation in animal models of NAFLD, and further research in this area may lead to the development of new treatments for this condition. Finally, research on the long-term safety and efficacy of AMG-837 in humans is needed to fully evaluate its potential as a therapeutic agent for T2DM and other metabolic disorders.
Applications De Recherche Scientifique
AMG-837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). It has been shown to improve glucose and lipid metabolism in animal models of T2DM, and clinical trials have demonstrated its efficacy in reducing blood glucose levels in patients with T2DM. In addition, AMG-837 has been shown to have anti-inflammatory and anti-atherosclerotic effects, which may make it useful in the treatment of cardiovascular disease.
Propriétés
IUPAC Name |
2-(3-acetyl-N-methylsulfonylanilino)-N-(3-methylbutyl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12(2)8-9-17-16(20)11-18(23(4,21)22)15-7-5-6-14(10-15)13(3)19/h5-7,10,12H,8-9,11H2,1-4H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBYLZITMVYRLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CN(C1=CC=CC(=C1)C(=O)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.